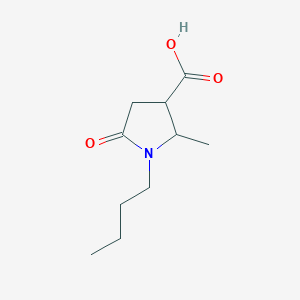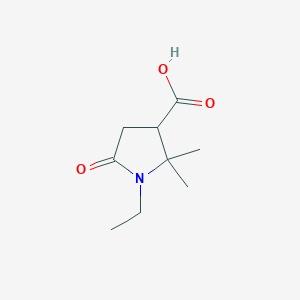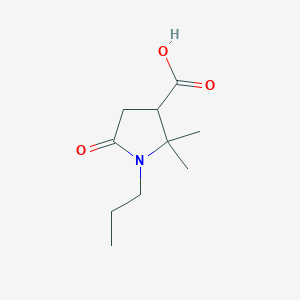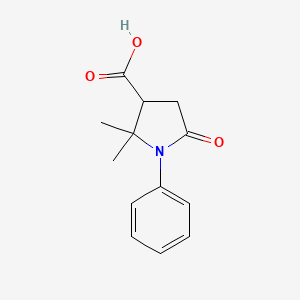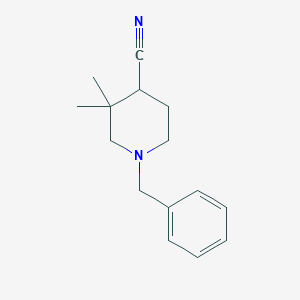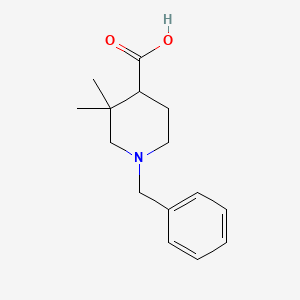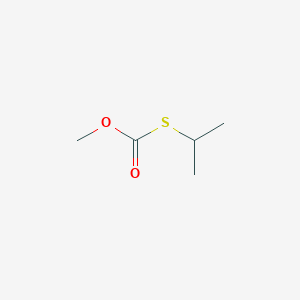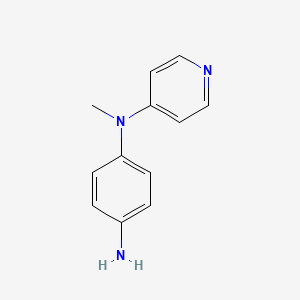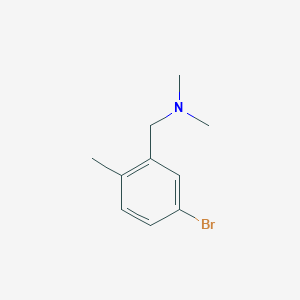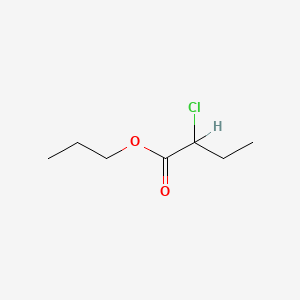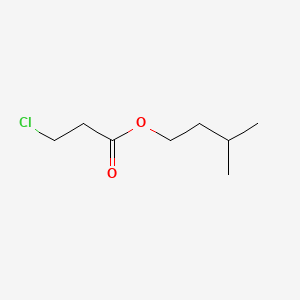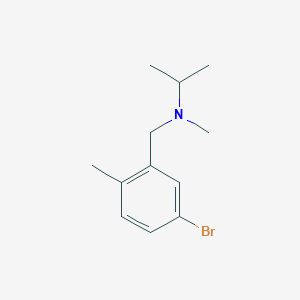
(5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine is an organic compound characterized by a benzylamine structure substituted with a bromine atom at the 5-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine typically involves the following steps:
Bromination: The starting material, 2-methyl-benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Alkylation: The brominated intermediate is then subjected to alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or amides.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or sodium azide in polar solvents.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzylamines.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
- Utilized in the design of enzyme inhibitors and receptor modulators.
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
(5-Chloro-2-methyl-benzyl)-isopropyl-methyl-amine: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-2-ethyl-benzyl)-isopropyl-methyl-amine: Similar structure but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness:
- The presence of the bromine atom at the 5-position can enhance the compound’s reactivity and selectivity in chemical reactions compared to its chloro analog.
- The methyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its interaction with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of (5-Bromo-2-methyl-benzyl)-isopropyl-methyl-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]-N-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)14(4)8-11-7-12(13)6-5-10(11)3/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGAQOZWAPAQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Methoxyethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008983.png)
![2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008990.png)
![2-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8008999.png)
